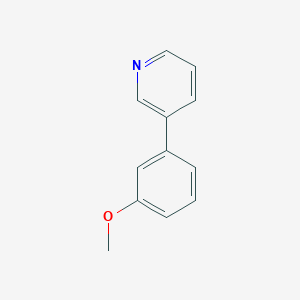

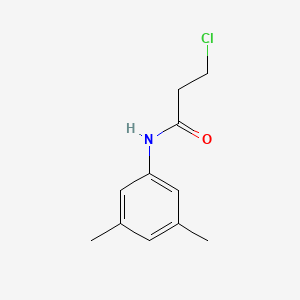

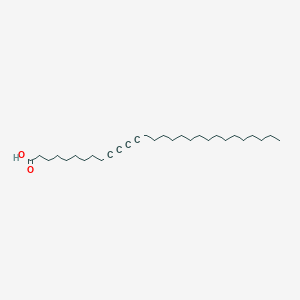

![molecular formula C14H24O2 B1364977 4-Pentylbicyclo[2.2.2]octane-1-carboxylic acid CAS No. 73152-70-2](/img/structure/B1364977.png)

4-Pentylbicyclo[2.2.2]octane-1-carboxylic acid

Overview

Description

4-Pentylbicyclo[2.2.2]octane-1-carboxylic acid is a derivatized bicyclic compound . It has a CAS Number of 73152-70-2 . The molecular formula is C14H24O2 , and the molecular weight is 224.34 .

Molecular Structure Analysis

The InChI code for 4-Pentylbicyclo[2.2.2]octane-1-carboxylic acid is 1S/C14H24O2/c1-2-3-4-5-13-6-9-14(10-7-13,11-8-13)12(15)16/h2-11H2,1H3,(H,15,16) . The Canonical SMILES string is CCCCCC12CCC(CC1)(CC2)C(O)=O .Physical And Chemical Properties Analysis

The compound is in the form of powder or crystals . It has a melting point of 160-162 °C (lit.) . The XLogP3-AA value is 4.6 , indicating its lipophilicity. It has one hydrogen bond donor and two hydrogen bond acceptors . The topological polar surface area is 37.3 Ų .Scientific Research Applications

Liquid Crystal Formation and Properties

- 4-Pentylbicyclo[2.2.2]octane-1-carboxylic acid is utilized in the design of liquid crystals, specifically in creating mesogens that form smectic phases. For instance, Ahmed et al. (2018) explored the use of this compound in designing smectic liquid crystals with an axially chiral biphenyl core, aiming to achieve a ferroelectric phase (Ahmed et al., 2018). Similarly, Carr et al. (1981) studied cyanoaryl esters of 4-alkylbicyclo[2.2.2]octane-carboxylic acids to analyze their liquid crystal properties (Carr et al., 1981).

Chemical Structure and Reactivity

- The chemical structure of 4-Pentylbicyclo[2.2.2]octane-1-carboxylic acid and its derivatives has been a subject of interest. Sridhar et al. (1997) determined the crystal structure of a derivative, providing insights into its liquid crystalline behavior (Sridhar et al., 1997). Wiberg (2002) investigated the acidity of substituted bicyclooctane-1-carboxylic acids, exploring the field effect of various substituents (Wiberg, 2002).

Applications in Nanotechnology and Catalysis

- 4-Pentylbicyclo[2.2.2]octane-1-carboxylic acid is also involved in nanotechnology and catalysis. For instance, Mohamed et al. (2013) reported its use in polymeric sorbent materials for fractionation of model naphthenates, highlighting its potential in environmental applications (Mohamed et al., 2013).

Impact on Physical Chemistry and Material Science

- The compound's influence on physical chemistry and material science is notable. For example, Roberts and Moreland (1953) investigated the electrical effects of substituent groups in saturated systems, including 4-substituted bicyclo[2.2.2]octane-1-carboxylic acids (Roberts & Moreland, 1953). The research contributes to a deeper understanding of electrostatic interactions in molecular structures.

properties

IUPAC Name |

4-pentylbicyclo[2.2.2]octane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H24O2/c1-2-3-4-5-13-6-9-14(10-7-13,11-8-13)12(15)16/h2-11H2,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAQHPZFALQQESM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC12CCC(CC1)(CC2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H24O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00401134 | |

| Record name | 4-Pentylbicyclo[2.2.2]octane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00401134 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Pentylbicyclo[2.2.2]octane-1-carboxylic acid | |

CAS RN |

73152-70-2 | |

| Record name | 4-Pentylbicyclo[2.2.2]octane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00401134 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

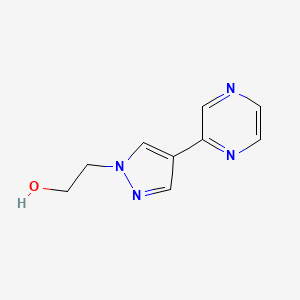

![2-[[(4-Methylbenzoyl)amino]carbamoyl]cyclohexane-1-carboxylic acid](/img/structure/B1364895.png)

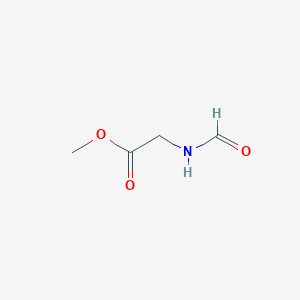

![2-[[[2-(2-Bromo-4-methylphenoxy)acetyl]amino]carbamoyl]cyclohexane-1-carboxylic acid](/img/structure/B1364897.png)

![2-[[[4-[(3-methylbenzoyl)amino]benzoyl]amino]carbamoyl]cyclohexane-1-carboxylic Acid](/img/structure/B1364917.png)